molecular formula C8H8N2O B15201296 Pyrrolo[1,2-c]pyrimidin-3-ylmethanol

Pyrrolo[1,2-c]pyrimidin-3-ylmethanol

Cat. No.: B15201296
M. Wt: 148.16 g/mol
InChI Key: XUGSCLJXHZFNRA-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-c]pyrimidin-3-ylmethanol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused ring system consisting of a pyrrole ring and a pyrimidine ring, with a methanol group attached to the third carbon of the pyrimidine ring. The unique structure of this compound makes it a valuable scaffold for the development of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo[1,2-c]pyrimidin-3-ylmethanol typically involves the construction of the pyrrolo[1,2-c]pyrimidine core followed by the introduction of the methanol group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of a copper catalyst can yield pyrrolo[1,2-c]pyrimidines . Subsequent functionalization of the resulting compound can introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. These methods often employ scalable reaction conditions and cost-effective reagents to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[1,2-c]pyrimidin-3-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can convert the pyrimidine ring to its dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield pyrrolo[1,2-c]pyrimidine-3-carboxylic acid, while reduction can produce dihydropyrrolo[1,2-c]pyrimidine derivatives.

Scientific Research Applications

Pyrrolo[1,2-c]pyrimidin-3-ylmethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrrolo[1,2-c]pyrimidin-3-ylmethanol and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as kinase inhibitors by binding to the active site of the enzyme and blocking its activity . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making these compounds effective in cancer therapy.

Comparison with Similar Compounds

Pyrrolo[1,2-c]pyrimidin-3-ylmethanol can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and functionalization, which confer distinct chemical and biological properties.

Properties

IUPAC Name

pyrrolo[1,2-c]pyrimidin-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-5-7-4-8-2-1-3-10(8)6-9-7/h1-4,6,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGSCLJXHZFNRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC(=CC2=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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